molecular formula C20H21N5O2 B2387005 2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878720-29-7

2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2387005
CAS RN: 878720-29-7
M. Wt: 363.421
InChI Key: OHBQSUHSHGMMSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione”, involves various synthetic routes . These include the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . Other methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is complex, with a purine derivative as its core. Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component of this compound .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse . They can undergo free radical bromination, nucleophilic substitution, and oxidation . The specific reactions for “2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization

The synthesis of imidazole derivatives, including compounds structurally related to "2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione," is a significant area of study. For instance, Alves, Proença, and Booth (1994) demonstrated the preparation of disubstituted 1-benzylimidazoles, important precursors of purine analogs, showcasing the foundational chemistry that could relate to the synthesis of the queried compound (Alves, Proença, & Booth, 1994).

Biological Activities and Pharmacological Potential

Research on imidazole and purine derivatives often investigates their biological activities, which can include antimicrobial properties or the ability to inhibit certain biological processes. For example, Sankhe and Chindarkar (2021) synthesized derivatives of imidazole-isoindoline-1,3-dione and evaluated their biological activities against various bacterial and fungal strains, indicating the antimicrobial potential of compounds in this chemical class (Sankhe & Chindarkar, 2021).

Chemical Properties and Interactions

Investigating the chemical properties and interactions of imidazole derivatives also forms a crucial part of research applications. For instance, the study of fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores, as explored by Tamuly et al. (2006), can provide insights into the photophysical properties of related compounds, contributing to their potential applications in materials science or as biological markers (Tamuly et al., 2006).

Potential Pharmacophore for Anti-Leishmanial Activity

The search for new pharmacophores for treating diseases like leishmaniasis is ongoing. A study by Hussain et al. (2016) on a series of compounds including 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones, demonstrates the potential anti-leishmanial activity, highlighting the relevance of imidazole derivatives in developing new therapeutic agents (Hussain et al., 2016).

properties

IUPAC Name

2-benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-5-11-23-13(2)14(3)25-16-17(21-19(23)25)22(4)20(27)24(18(16)26)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBQSUHSHGMMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-Trimethyl-3-benzyl-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione

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